

performance of MnAs compared to chromium telluride in spintronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese arsenide*

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An Objective Comparison of MnAs and Chromium Telluride for Spintronic Applications

Introduction

Spintronics, a field that leverages the intrinsic spin of the electron in addition to its charge, promises to revolutionize information processing and storage with devices offering higher speed, lower power consumption, and non-volatility. The performance of these devices is critically dependent on the properties of the ferromagnetic materials used for spin injection and detection. An ideal material should exhibit robust ferromagnetism well above room temperature, high spin polarization for efficient operation, and compatibility with standard semiconductor manufacturing processes.

Among the contenders, **Manganese Arsenide** (MnAs) and the family of Chromium Tellurides (Cr_xTe_y) have emerged as promising candidates. MnAs is a well-studied ferromagnetic metal known for its relatively high Curie temperature and epitaxial compatibility with important semiconductors like GaAs and Si.[1] Chromium tellurides, a class of 2D materials, are gaining significant attention for their highly tunable magnetic properties and the potential for perpendicular magnetic anisotropy (PMA), a key requirement for high-density data storage.[2] [3]

This guide provides an objective comparison of the performance of MnAs and various chromium telluride compounds in the context of spintronic applications, supported by experimental data and detailed methodologies.

Performance Comparison: Key Physical Properties

The suitability of a material for spintronics is determined by several key physical parameters. The following tables summarize the reported properties for MnAs and representative chromium telluride compounds.

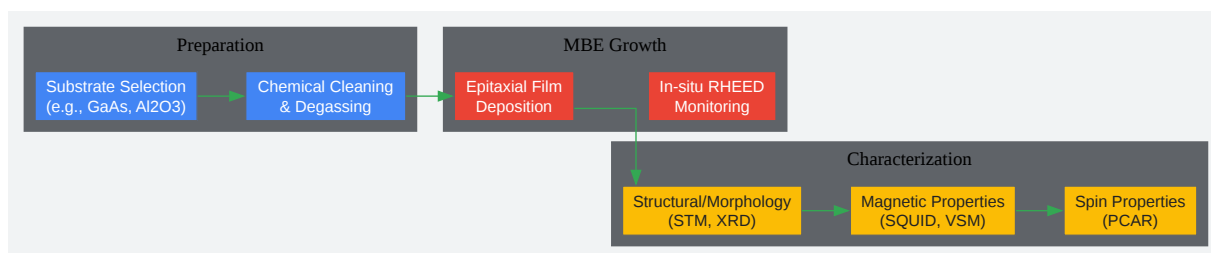
Table 1: Fundamental and Magnetic Properties

Property	Manganese Arsenide (MnAs)	Chromium Telluride (Cr ₂ Te ₃)	Chromium Telluride (Cr ₃ Te ₄)
Crystal Structure	Hexagonal (NiAs-type)[1]	Hexagonal (NiAs-type)[4]	Monoclinic (P2/m)[5]
Curie Temperature (TC)	~313 K (can be ~321 K on InP)[1]	180 K (bulk) to ~295 K (tuned thin film)[4][6]	~240 K (thick film) to ~344 K (monolayer)[7][8]
Magnetic Anisotropy	Uniaxial, in-plane easy axis[1]	Strong Perpendicular Magnetic Anisotropy (PMA)[4][9]	Tunable: In-plane (thick film) to Out-of-plane (monolayer)[7][8]
Spin Polarization (P)	Not experimentally reported; predicted to be half-metallic in strained zinc-blende phase[5]	Predicted to be half-metallic (P=100%) in 2D layers[6]	Predicted to be a ferromagnetic half-metal (P=100%)[3]
Substrate Compatibility	Good epitaxial growth on GaAs, Si, InP[1]	Good epitaxial growth on Al ₂ O ₃ , Si(111)[4][9]	Good epitaxial growth on graphite[8]

Note on Spin Polarization: For both MnAs and chromium tellurides, high spin polarization values are primarily derived from theoretical density-functional theory (DFT) calculations that predict half-metallic character (i.e., 100% spin polarization at the Fermi level) under specific conditions, such as in 2D layers or strained crystal structures.[3][5][6][10] Direct experimental measurement of transport spin polarization using techniques like Point Contact Andreev Reflection (PCAR) is not widely reported for these specific compounds in the reviewed literature.

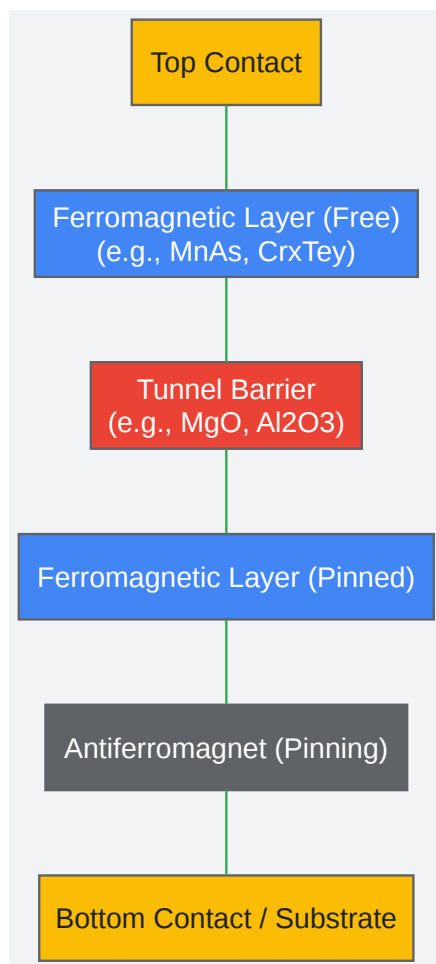
Visualizing Workflows and Concepts

Diagrams are essential for understanding the complex relationships in materials science and device physics. The following Graphviz diagrams illustrate a typical experimental workflow, a spintronic device structure, and a logical comparison of the materials.



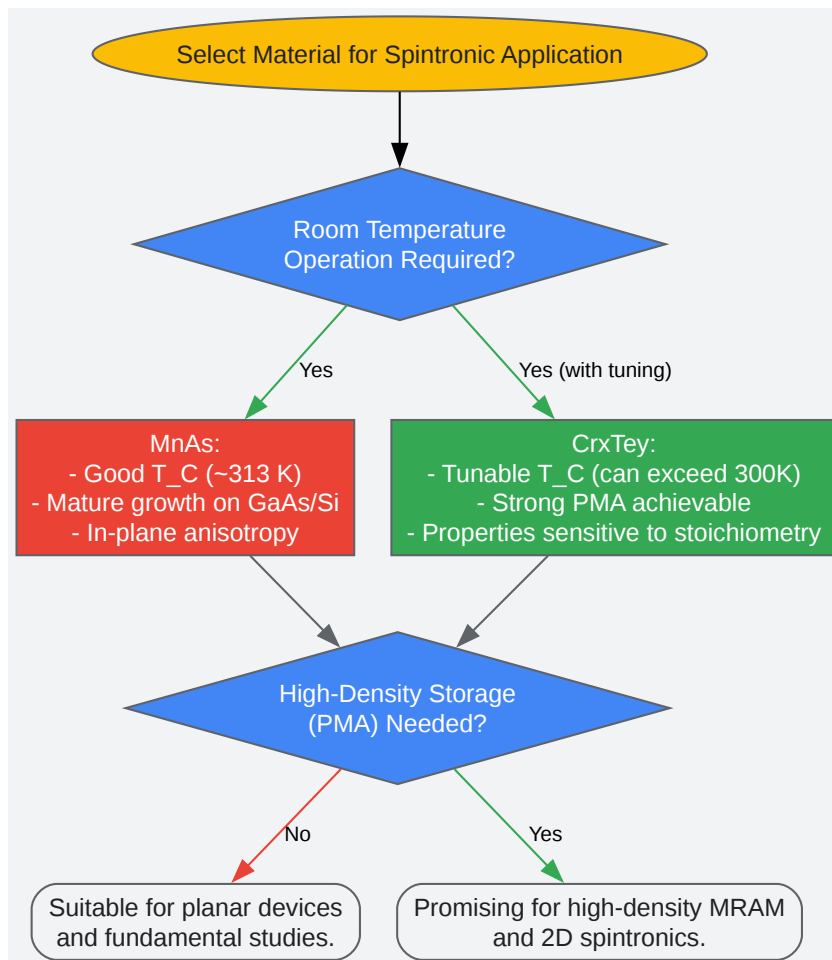
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Structure of a Magnetic Tunnel Junction (MTJ) spintronic device.



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- To cite this document: BenchChem. [performance of MnAs compared to chromium telluride in spintronics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084546#performance-of-mnas-compared-to-chromium-telluride-in-spintronics]

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